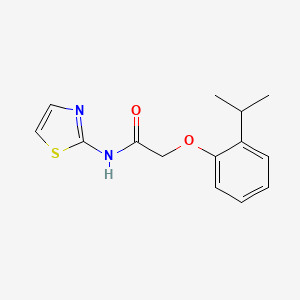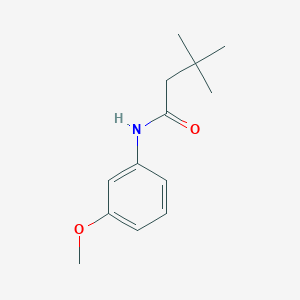![molecular formula C19H20F2N6O B5545581 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and analysis of complex organic compounds, including those containing imidazol, pyrimidinyl, and benzamide groups, are of considerable interest in the fields of medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Synthesis Analysis
Research on similar compounds has focused on multi-step synthesis processes, involving condensation reactions, and the use of density functional theory (DFT) to optimize geometric bond lengths and bond angles, which are crucial in predicting the stability and reactivity of synthesized compounds (Huang et al., 2020).
Molecular Structure Analysis
Structural determination through X-ray diffraction and theoretical calculations using DFT provides insights into the compound's crystal structure, including space groups and bond angles. Hirshfeld surface analysis and molecular electrostatic potential (MEP) surface maps have been utilized to quantitatively analyze intermolecular interactions (Huang et al., 2020).
Chemical Reactions and Properties
Chemical reactivity, including the potential for forming intermolecular hydrogen bonds and the compound's behavior in various solvents, has been explored to understand how structural variations influence biological activities and chemical stability. For instance, the reactivity of imidazo[1,2-a]pyridine carbenes in three-component reactions offers a pathway to novel substituted furans, which highlights the versatility of similar compounds in synthetic chemistry (Pan et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystallography, are essential for understanding the compound's behavior in different environments and potential applications. For example, the use of ionic liquids in synthesis can influence the yield and purity of the final product (Satyanarayana et al., 2021).
Chemical Properties Analysis
Investigating the compound's chemical stability, reactivity towards various reagents, and potential for forming derivatives under different conditions is crucial for expanding its applications. Cyclocondensation reactions, for example, have been studied to generate diverse heterocyclic compounds, showcasing the compound's utility in creating pharmacologically relevant structures (Sokolov et al., 2013).
科学的研究の応用
Radiolabelled Compounds in Imaging
One application of similar compounds is in the development of radiolabelled, nonpeptide angiotensin II antagonists for imaging purposes. A study by Hamill et al. (1996) details the preparation of [11C]L-159,884 and [11C]L-162,574, which are potent and selective ligands for the AT1 receptor, using a similar chemical structure.
Antiproliferative Activity
In another study, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showed marked inhibition against several human cancer cell lines, demonstrating promising anticancer activity. This was reported by Huang et al. (2020).
Catalytic Properties in Organic Chemistry
The use of similar compounds in the preparation of various catalysts is also notable. For example, Mejuto et al. (2015) discuss the preparation of ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand, which are active in the reduction of ketones and aldehydes under transfer hydrogenation conditions.
Synthesis of Novel Organic Compounds
Research into the synthesis of new organic compounds also utilizes similar chemical structures. For instance, Sokolov et al. (2013) and Butt et al. (2005) have explored the cyclocondensation reactions of methyl trifluoropyruvate N-(pyrimidin-2-yl)imines and the synthesis of novel aromatic polyimides, respectively.
Electrophysiological Activity in Cardiology
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are related in structure, have been studied as well. Morgan et al. (1990) describe compounds that exhibit potency in in vitro Purkinje fiber assays, suggesting potential applications in cardiology.
Inhibition of TNF-α Production
Compounds like N-pyridinyl(methyl)fluorobenzamides, similar in structure, have been synthesized and evaluated as inhibitors of TNF-α production. Collin et al. (1999) report that some of these compounds exhibited significant activity, indicating potential for inflammatory disease treatment.
Fluorescent Properties in Organic Chemistry
The study of fluorescent properties of organic compounds also makes use of similar chemical structures. Tomoda et al. (1999) synthesized derivatives of imidazo[1,2-a]pyridine and studied their fluorescent properties, indicating potential applications in material science.
特性
IUPAC Name |
N-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O/c1-11-12(2)27(10-24-11)17-9-16(25-13(3)26-17)22-7-8-23-19(28)18-14(20)5-4-6-15(18)21/h4-6,9-10H,7-8H2,1-3H3,(H,23,28)(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLZPIBACRPYPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC(=NC(=C2)NCCNC(=O)C3=C(C=CC=C3F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)
![N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)
![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)
![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)



![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)
![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)
![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)